Enhanced Antiproliferative Activity vs. Imidazo[1,2-a]pyridine Isostere
A direct comparison of diarylamide/urea derivatives containing either an imidazo[1,2-a]pyrazine or an imidazo[1,2-a]pyridine scaffold revealed that the additional nitrogen atom in the pyrazine core significantly increased anti-proliferative activity [1]. The study used sorafenib and vemurafenib as reference compounds. The most potent imidazo[1,2-a]pyrazine derivatives in that series exhibited sub-micromolar IC50 values, with one compound reaching 0.01 µM against the A375P melanoma cell line [1].
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyrazine derivative: 0.01 µM (Compound 70) against A375P melanoma cells [1] |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine derivatives in the same study showed lower potencies; the additional nitrogen in pyrazine analogs increased activity significantly [1] |
| Quantified Difference | Significant increase in activity; most potent derivative IC50 = 0.01 µM vs. generally higher IC50s for pyridine analogs [1] |
| Conditions | In vitro MTT assay on A375P human melanoma cell line [1] |
Why This Matters
This direct head-to-head evidence demonstrates that the imidazo[1,2-a]pyrazine core is not functionally equivalent to its pyridine analog; procurement decisions for scaffold-based discovery must be target-specific.
- [1] Sci. Direct Topics. Imidazopyrazine Derivative (Chapter 3.16). View Source
